Product packaging for Basic Red 51(Cat. No.:CAS No. 12270-25-6)

Basic Red 51

Cat. No.: B079145
CAS No.: 12270-25-6
M. Wt: 279.77 g/mol
InChI Key: NZDXSXLYLMHYJA-UHFFFAOYSA-M
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Description

Basic Red 51 is a synthetic cationic dye of significant interest in materials science and industrial research. Its primary application lies in the coloration of synthetic fibers, particularly polyacrylonitrile (PAN, e.g., acrylic) and modacrylics, where its positively charged chromophores form strong ionic bonds with the anionic groups in the fiber, resulting in excellent washfastness and vibrant shades. Researchers also utilize this compound in the development and quality control of ink-jet inks, especially for specialty papers and textiles, leveraging its solubility in polar solvents like water and ethanol. Beyond its traditional uses, this dye serves as a model compound in studies of dye-sensitized solar cells (DSSCs) due to its light-absorption properties, and in the development of chemical sensors where its colorimetric response to environmental changes can be monitored. The mechanism of action is fundamentally based on its cationic nature; the dye molecule exists as a colored organic cation that electrostatically interacts with negatively charged substrates. This property is also exploited in biological staining protocols for specific tissue components and in fluorescence microscopy, where it can act as a fluorophore in certain conditions. Our high-purity this compound is provided to support these innovative research applications, ensuring consistent and reliable performance in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClN5 B079145 Basic Red 51 CAS No. 12270-25-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N5.ClH/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;/h5-10H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDXSXLYLMHYJA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874049
Record name 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride
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Molecular Weight

279.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77061-58-6, 12270-25-6, 1016649-33-4
Record name 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride (1:1)
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Record name Basic Red 51
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Record name 1H-Imidazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-1,3-dimethyl-, chloride (1:1)
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Record name 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride
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Record name 2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride
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Record name C.I. Basic Red 51
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Record name BASIC RED 51
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Synthesis and Preparative Methodologies of Basic Red 51

Synthetic Reaction Pathways

The industrial production of Basic Red 51 primarily follows two distinct synthetic routes: a diazotization and coupling process, or an N-methylation reaction from a precursor dye.

The most common synthesis method for azo dyes like this compound involves a two-stage diazotization and coupling reaction. evitachem.comsmolecule.commacschem.us This pathway builds the core azo structure (-N=N-) that is characteristic of this dye class. evitachem.comnih.gov

The first stage is diazotization , where a primary aromatic amine is converted into a diazonium salt. evitachem.comsmolecule.com This is typically achieved by reacting the amine, such as 4-nitro-o-phenylenediamine, with sodium nitrite (B80452) (NaNO₂) in an acidic medium, usually hydrochloric acid (HCl). smolecule.com This reaction is highly temperature-sensitive. Critical parameters for this stage include:

Temperature: The reaction is maintained at a low temperature, typically between 0–5°C, to prevent the unstable diazonium salt intermediate from decomposing.

pH: A strictly controlled acidic environment with a pH between 1.5 and 2.0 is necessary to optimize the stability of the nitrous acid generated in situ.

The second stage is the coupling reaction . The newly formed diazonium salt is reacted with a coupling agent, which for this compound is N,N-dimethylaniline. evitachem.comsmolecule.com This reaction forms the stable azo bond and completes the chromophore structure of the dye. Key parameters for this step are:

pH: The reaction is carried out in a weakly acidic to neutral medium (pH 6.5–7.5), often adjusted with a sodium acetate (B1210297) buffer.

Molar Ratio: A stoichiometric ratio close to 1:1 between the diazonium salt and the coupling agent is used to ensure the reaction goes to completion and to minimize unreacted precursors.

Reaction Time: The mixture is stirred continuously for 4–6 hours to achieve a high conversion rate, often exceeding 95%.

An alternative synthetic route involves the N-methylation of a precursor dye, Basic Orange 31. In this process, methyl chloride is used as the methylating agent to react with Basic Orange 31. This reaction specifically forms the quaternary imidazolium (B1220033) center, which is critical for the dye's cationic properties and its strong affinity for substrates like acrylic fibers. The N-methylation of an amine with a methylating agent is a well-established organic reaction that can be influenced by temperature and the choice of base. acs.orgelsevier.es

Diazotization and Coupling Processes

Purification and Isolation Techniques

Following synthesis, the crude this compound product contains various impurities, including unreacted intermediates and inorganic salts. A multi-step purification process is employed to achieve the required purity for industrial and commercial applications.

Salt Precipitation ("Salting Out"): A common initial purification step involves the addition of sodium chloride (NaCl) to the aqueous reaction mixture. This increases the ionic strength of the solution, reducing the dye's solubility and causing it to precipitate. An NaCl concentration of 20–25% (w/v) is typically used to achieve an optimal recovery yield of approximately 85–90%.

Vacuum Drying: The precipitated dye is then separated and subjected to vacuum drying. This process effectively removes residual moisture and volatile solvents at a controlled temperature, often between 40-50°C.

Recrystallization: To achieve higher purity, the dried product undergoes recrystallization. evitachem.com A mixture of water and ethanol (B145695), commonly in a 3:1 volume ratio, is used as the solvent system to eliminate remaining unreacted starting materials and other salts.

Industrial-Scale Optimization and Challenges in Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces challenges related to efficiency, cost-effectiveness, and waste management. Optimization focuses on maximizing yield and purity while minimizing environmental impact.

Key differences and optimizations between laboratory and industrial scales are highlighted below.

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume 1–5 L500–1,000 L
Cooling System Ice BathsJacketed Reactors
Mixing Magnetic StirrersTurbine Agitators
Batch Time 6–8 hours3–4 hours
Purity 95–97%≥98%
Data sourced from Benchchem.

Key Industrial Optimizations:

Process Automation: Industrial reactors are equipped with automated systems for temperature and pH control, which minimizes the risk of thermal degradation or side reactions and reduces human error.

Waste Management: To enhance sustainability, manufacturers often implement recovery and recycling processes. Sodium chloride from the precipitation step can be recovered through evaporation and reused. Similarly, solvents like ethanol from recrystallization can be distilled and recycled with a recovery efficiency often greater than 80%.

Quality Control and Analytical Validation in Synthesis

Rigorous quality control (QC) and analytical validation are essential to ensure that each batch of this compound meets predefined specifications and regulatory standards. A combination of chromatographic and spectroscopic techniques is used for this purpose.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity and quantifying impurities.

Column: A C18 reverse-phase column is typically used.

Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

Detection: A UV-Vis detector set to the dye's maximum absorbance wavelength (λmax), approximately 523-524 nm, is used for detection. europa.eu

UV-Vis Spectroscopy is employed to confirm the dye's concentration and identify any major impurities based on its spectral profile.

The table below outlines a typical purity profile for this compound following recrystallization.

ParameterSpecificationAnalytical Method
HPLC Purity 97.2–98.6%Reverse-phase HPLC
Water Content 0.3–1.2%Karl Fischer Titration
Colored Impurities ≤0.4%TLC / HPLC
Isopropanol Residues ≤0.1%Gas Chromatography-Mass Spectrometry (GC-MS)
Heavy Metals <10 ppmAtomic Absorption Spectroscopy (AAS)
Data sourced from Benchchem.

Further analytical validation may involve methods like electrochemistry to determine dye concentration in various samples, which can be validated against HPLC-DAD (Diode Array Detector) results. researchgate.netcabidigitallibrary.org

Chemical Reactivity and Transformation Mechanisms of Basic Red 51

Oxidative Transformation Pathways

Basic Red 51 can undergo oxidation, which alters its chemical structure and properties. This transformation can be achieved using various oxidizing agents, with common laboratory examples being hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and through photocatalytic processes. evitachem.com

In the context of its application as a hair colorant, this compound is sometimes used in oxidative formulations, where it is mixed with hydrogen peroxide. smolecule.com This process can lead to the formation of various oxidation products, though the specific resultant molecules are complex and depend on the precise reaction conditions.

Research has also explored the photocatalytic degradation of this compound using zinc oxide nanoparticles (ZnO NPs) under solar irradiation. uthm.edu.my This advanced oxidation process has been shown to effectively break down the dye. The degradation pathway under these conditions was found to yield final products such as hexadecanoic acid methyl ester and octadecanoic acid methyl ester, indicating a complete breakdown of the original aromatic structure. uthm.edu.my

Table 1: Reagents in Oxidative Transformation of this compound

Reagent Role
Hydrogen Peroxide (H₂O₂) Oxidizing Agent
Potassium Permanganate (KMnO₄) Oxidizing Agent

Reductive Conversion Mechanisms

The reduction of this compound typically targets the azo bond, a characteristic reaction for this class of dyes. This conversion can be accomplished using chemical reducing agents such as sodium dithionite (B78146) (Na₂S₂O₄), sodium borohydride (B1222165) (NaBH₄), or zinc dust. evitachem.com The primary outcome of this reduction is the cleavage of the azo linkage, resulting in the formation of corresponding amine derivatives. evitachem.com

Metabolically, reductive processes can also occur. Studies using reductive metabolic activation systems, such as those prepared from hamster liver S9 fractions, have been employed to investigate the mutagenic potential of the dye's metabolites, indicating that biological systems can facilitate its reduction. researchgate.net

Table 2: Reagents in Reductive Conversion of this compound

Reagent Role
Sodium Dithionite (Na₂S₂O₄) Reducing Agent
Sodium Borohydride (NaBH₄) Reducing Agent

Nucleophilic Substitution Reactions

The chemical structure of this compound allows for nucleophilic substitution reactions. Specifically, the dimethylamino group attached to the phenyl ring can be replaced by other functional groups under certain reaction conditions. Nucleophiles such as hydroxide (B78521) ions (OH⁻) and various amines can be employed to facilitate these substitutions, often requiring basic conditions to proceed. These reactions can lead to the synthesis of a variety of substituted imidazole (B134444) derivatives. evitachem.com

The synthesis of this compound itself involves a key nucleophilic aromatic substitution step. In this process, a diazonium salt acts as an electrophile and is coupled with the nucleophile N,N-dimethylaniline to form the final azo compound. smolecule.com

Azo Bond Cleavage and Metabolite Formation

A critical reaction pathway for this compound, particularly from a toxicological perspective, is the cleavage of its azo bond. This reaction breaks the -N=N- linkage and can be initiated by both reductive and oxidative processes. The cleavage results in the formation of smaller aromatic amine metabolites. smolecule.com

Upon cleavage, this compound is predicted to break down into two primary fragments: N,N-dimethyl-p-phenylenediamine and 2-amino-1,3-dimethyl-1H-imidazol-3-ium . The release of such aromatic amines is a significant area of study, as these metabolites can be more reactive and potentially more toxic than the parent dye molecule. smolecule.comresearchgate.net The Scientific Committee on Consumer Safety (SCCS) has noted that upon absorption, this compound can be metabolized, leading to the release of aromatic amines that may form DNA-reactive electrophiles. researchgate.net This metabolic activation is a key factor in assessing the compound's biological impact.

Molecular Mechanism of Action of Basic Red 51

Interactions with Protein Substrates

The interaction of Basic Red 51 with proteins is a key aspect of its molecular action, particularly in its application as a dye for materials like hair, which is primarily composed of keratin (B1170402).

As a cationic dye, this compound's primary mode of interaction with protein substrates is through electrostatic attraction. Proteins, such as keratin, present negatively charged residues (e.g., aspartic acid, glutamic acid) on their surfaces at physiological pH. mdpi.comacs.org The positively charged imidazolium (B1220033) group of this compound is drawn to these anionic sites, leading to the formation of ionic bonds. wikipedia.org This charge-based attraction facilitates the binding of the dye to the protein fiber. google.com Studies have demonstrated a strong interaction between the charged imidazole (B134444) group of this compound and carboxyl groups on functionalized nanoparticles, which serves as a model for its binding to negatively charged sites on proteins. researchgate.netresearchgate.net In addition to these primary electrostatic forces, hydrophobic interactions can also contribute to the stabilization of the dye-protein complex. rug.nl

The imidazolium ring is the primary anchor for the electrostatic binding of this compound to proteins. This heterocyclic, aromatic cation carries a permanent positive charge, making it readily available to form strong ionic bonds with negatively charged sites on protein surfaces. nih.govfrontiersin.orgresearchgate.netnih.gov The stability of this ring and its inherent positive charge are crucial for the initial and sustained binding of the dye. nih.gov

Electrostatic Interactions with Charged Sites

Chromophore Properties and Light Absorption Characteristics

The color of this compound is a direct result of its ability to absorb light in the visible spectrum, a property conferred by its specific chemical structure. The primary chromophore in the molecule is the azo group (-N=N-) conjugated with the aromatic systems of the phenyl and imidazolium rings. scielo.br This extended system of delocalized π-electrons is responsible for the molecule's light absorption characteristics.

UV-Visible spectroscopy of this compound reveals a characteristic absorption maximum (λmax) in the visible region. Studies have consistently reported this peak to be at approximately 523-524 nm. scielo.brnilechemicals.com An additional absorption band is observed in the UV region around 294 nm, attributed to the unsaturated aromatic components of the molecule. scielo.br The intensity of the absorption in the visible spectrum is significant, with a reported molar absorptivity (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 530 nm. The absorption of light at these wavelengths results in the perception of its complementary color, red.

Table 1: Spectroscopic Data for this compound

Parameter Value Reference
Maximum Absorption Wavelength (λmax) 523-524 nm scielo.brnilechemicals.com
Molar Absorptivity (ε) 1.2 × 10⁴ L·mol⁻¹·cm⁻¹
UV Absorption Band ~294 nm scielo.br

Intracellular Target Interactions and Signaling Pathways

When introduced into a biological system, this compound can interact with various intracellular components, leading to cytotoxic and genotoxic effects. Its cationic nature and planar structure facilitate interactions with negatively charged macromolecules like nucleic acids. mdpi.comresearchgate.net

In silico docking studies suggest that this compound can bind to double-stranded DNA through two primary modes: intercalation and minor groove binding. mdpi.com The intercalative binding, which is energetically more favorable, is thought to be mediated by the imidazole ring, the phenyl group, and the tertiary amine. mdpi.com The minor groove binding is predominantly influenced by the azo and imidazole rings. mdpi.com These interactions can lead to structural alterations in DNA, inducing DNA damage, such as strand breaks, and micronucleus formation, as observed in human hepatoma (HepG2) and keratinocyte (HaCaT) cells. mdpi.comresearchgate.netnih.gov

Research on human keratinocytes (HaCaT cells) has shown that the toxicity of this compound can trigger specific cellular signaling pathways. researchgate.net The compound has been shown to induce the p53-p21-retinoblastoma (RB) signaling pathway . researchgate.net In response to cellular stress or DNA damage caused by the dye, the tumor suppressor protein p53 is activated. researchgate.netresearchgate.netnih.gov Activated p53 then transcriptionally upregulates the gene CDKN1A, which codes for the cyclin-dependent kinase inhibitor p21. researchgate.netmdpi.comnih.gov The p21 protein subsequently inhibits cyclin-CDK complexes, leading to the hypophosphorylation of the retinoblastoma protein (RB). researchgate.netresearchgate.net This prevents the release of E2F transcription factors, causing a halt in cell cycle progression, typically at the G1/S or G2/M checkpoint, and ultimately leading to apoptosis (programmed cell death). researchgate.netmdpi.com

Furthermore, the metabolism of this compound is a consideration for its intracellular effects. Azo dyes can be metabolized by enzymes such as cytochrome P450 (CYP450). mdpi.comnih.gov While specific isoforms that metabolize this compound are not fully elucidated, the N-oxidation of exocyclic amino groups on azo dyes by CYP450 can form reactive electrophilic metabolites that are capable of forming DNA adducts, contributing to the compound's genotoxicity. mdpi.commdpi.comacs.org

Table 2: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 166491
Aspartic Acid 5960
Glutamic Acid 33032
p53 16035
p21 1079

Toxicological and Biological Activity of Basic Red 51

In Vitro Cytotoxicity Assessments

In vitro studies, which are experiments conducted in a controlled laboratory setting outside of a living organism, have been crucial in understanding the cytotoxic effects of Basic Red 51.

Effects on Immortalized Human Keratinocytes (HaCaT cells)

Much of the research on this compound's cytotoxicity has utilized immortalized human keratinocytes, known as HaCaT cells. nih.gov These cells are a well-established model for studying the effects of substances on the skin's outer layer. researchgate.netusp.br Studies have shown that this compound exhibits significant cytotoxic effects on HaCaT cells.

Induction of Apoptosis and Programmed Cell Death Mechanisms

Apoptosis is a form of programmed cell death that is essential for normal tissue development and maintenance. wikipedia.orgplos.org Dysregulation of this process is a hallmark of many diseases, including cancer. wikipedia.org this compound has been shown to induce apoptosis in HaCaT cells. nih.govsmolecule.com The mechanism of apoptosis induction by this compound involves the activation of caspases, which are a family of proteases that play a central role in the execution of apoptosis. nih.gov Specifically, studies have shown that this compound leads to the cleavage of procaspase 9 and the activation of caspase 3. nih.gov It also causes a decrease in the expression of procaspase 8. nih.gov Furthermore, the dye has been observed to decrease the expression of the p21 gene, which is involved in cell cycle regulation, while not affecting p53 levels. nih.gov

Cell Cycle Arrest Investigations (e.g., G2 Phase)

The cell cycle is a series of events that leads to cell division and duplication. tandfonline.com Disruption of the cell cycle can have significant consequences for cell health. tandfonline.com Investigations have revealed that this compound can cause cell cycle arrest in HaCaT cells at the G2 phase, which is the final stage before cell division. nih.govsmolecule.com This arrest occurs at sub-toxic doses of the dye, indicating its impact on cell proliferation even at lower concentrations. nih.gov

Oxidative Stress Induction

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells through a process called oxidative stress. mdpi.commdpi.com This damage can affect DNA, lipids, and proteins. mdpi.com this compound has been shown to induce the generation of ROS in HaCaT cells. nih.govresearchgate.net The increase in ROS leads to oxidative DNA damage, as evidenced by elevated levels of 8-oxo-dG, a marker of such damage. smolecule.com The production of ROS is considered a key mechanism through which this compound exerts its cytotoxic and genotoxic effects. researchgate.netresearchgate.net

Biomarkers of Oxidative Damage (e.g., 8-oxo-dG)

Exposure to this compound has been linked to the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. This imbalance can lead to cellular damage, including harm to DNA, proteins, and lipids.

Studies on human keratinocytes (HaCaT cells) have demonstrated that this compound induces the generation of ROS. nih.gov This increase in ROS subsequently leads to elevated levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a well-established biomarker of oxidative DNA damage. nih.govsmolecule.com The formation of 8-oxo-dG is a significant indicator of DNA damage, as it can lead to mutations if not properly repaired.

In addition to DNA damage, this compound has been shown to cause lipid peroxidation. nih.govtandfonline.com This process involves the oxidative degradation of lipids, which can disrupt the integrity and function of cell membranes. researchgate.net Research using zebrafish embryos as a model organism revealed that exposure to this compound resulted in increased lipid peroxidation content, further confirming its pro-oxidant activity. nih.govtandfonline.com

The pro-oxidant mechanisms of this compound are also evidenced by its effects on antioxidant defense systems. In zebrafish embryos, exposure led to increased activity of glutathione (B108866) S-transferase (GST), a key enzyme in the detoxification of ROS, as well as elevated levels of total glutathione (GSH+GSSG) and catalase activity. nih.govtandfonline.com These responses indicate a cellular attempt to counteract the oxidative stress induced by the dye.

Genotoxicity and DNA Damage Studies

The genotoxic potential of this compound, or its ability to damage genetic material, has been a subject of scientific investigation. Various assays have been employed to assess its effects on DNA integrity, chromosomal structure, and its potential to cause mutations.

Primary DNA Damage Assessment (e.g., Comet Assay)

The comet assay, a sensitive method for detecting DNA strand breaks in individual cells, has been utilized to evaluate the genotoxicity of this compound. Studies have shown that this compound can induce primary DNA damage. researchgate.netmdpi.com Research on human hepatoma (HepG2) cells demonstrated that this compound significantly increased DNA fragmentation as measured by the comet assay. researchgate.netmdpi.comnih.gov This indicates that the dye is capable of causing breaks in the DNA strands of these cells.

Chromosomal Aberrations (e.g., Micronucleus Assay)

The micronucleus assay is a widely used method to assess chromosomal damage. It detects the presence of micronuclei, which are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.

In vitro studies using the cytokinesis-blocked micronucleus test on HepG2 cells have shown that this compound significantly increases the formation of micronuclei. researchgate.netmdpi.comnih.gov This finding suggests that the dye has clastogenic (chromosome-breaking) and/or aneugenic (affecting chromosome number) potential. However, an in vivo micronucleus test in mice yielded negative results, although it was noted that there was no firm evidence that the bone marrow was reached by the test substance. europa.eu In contrast, another study indicated that this compound was negative for clastogenic and/or aneugenic activity in human lymphocytes, both with and without metabolic activation.

Mutagenic Potential (e.g., Salmonella typhimurium assays)

The mutagenic potential of this compound has been evaluated using the Salmonella typhimurium assay, also known as the Ames test. This test uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine, making them reliant on an external source. Mutagenic substances can cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium.

Several studies have reported that this compound is mutagenic in the Salmonella typhimurium TA98 strain, which is designed to detect frameshift mutations. researchgate.net The Scientific Committee on Consumer Safety (SCCS) has also noted its mutagenic properties in this strain. researchgate.net It has been suggested that the mutagenicity of this compound may be due to the cleavage of its azo bond, which can release aromatic amines that are known to be reactive with DNA. researchgate.net

DNA Binding Modes (Intercalation, Groove Binding)

The interaction of this compound with DNA has been investigated through in silico molecular docking studies to understand its binding mechanisms. These studies have explored two primary modes of non-covalent interaction: intercalation and groove binding.

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. Groove binding, on the other hand, involves the fitting of a molecule into the minor or major grooves of the DNA.

Molecular docking simulations have indicated that for this compound, the intercalative binding mode is energetically more favorable than minor groove binding. mdpi.comresearchgate.net Hydrogen bonds and hydrophobic pi-pi stacked contacts play a significant role in this intercalative binding. mdpi.comresearchgate.net The imidazole (B134444) ring, phenyl group, and tertiary amine of the this compound molecule have been identified as being effective in the intercalation process. researchgate.netmdpi.com While intercalation is the preferred mode, minor groove binding is also possible, with the azo and imidazole rings playing a dominant role. mdpi.comresearchgate.net

Interactions with Biological Macromolecules

This compound has been shown to interact with various biological macromolecules, including proteins and nucleic acids, which can influence biochemical pathways. Its cationic nature allows it to bind to negatively charged sites on proteins like keratin (B1170402). smolecule.com

Studies have investigated the interaction of this compound with bovine serum albumin (BSA), a major protein in blood plasma. Fluorescence quenching experiments have provided evidence of binding between this compound and BSA. mdpi.com

Protein Binding Affinity and Conformational Changes

This compound's biological activity is partly defined by its ability to bind to proteins. Research indicates that the compound interacts with various proteins within biological systems. smolecule.com A primary example of this is its interaction with hair keratin, a foundational protein of the hair shaft. The mechanism of action for its dyeing effect involves the attraction between the cationic dye and negatively charged sites on the keratin protein. The positive charge on the imidazolium (B1220033) ring of this compound and the delocalized electrons in its azo group are crucial for this binding, which results in its coloring effect. While the binding to proteins is established, specific research detailing conformational changes in proteins as a direct result of binding with this compound is not extensively documented in the provided literature. Generally, protein conformational changes are significant alterations in the protein's three-dimensional structure, which are essential for numerous biological functions like enzyme activity and signaling pathways. mdpi.comaip.org

Nucleic Acid Interactions (DNA, RNA)

This compound demonstrates significant interaction with nucleic acids, particularly DNA. smolecule.com Studies have shown that it can cause DNA damage, indicated by an increase in the levels of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a well-known marker for oxidative stress. smolecule.com Furthermore, research has confirmed that this compound can induce the formation of DNA adducts in human epidermal cells. researchgate.net This genotoxic potential is also supported by its mutagenic properties observed in the Salmonella typhimurium TA98 strain, where it causes frameshift mutations. researchgate.net

Computational molecular docking studies have provided a more detailed perspective on this interaction. These in silico analyses suggest that for this compound, an intercalative (threading) binding mode with double-stranded DNA (dsDNA) is energetically more favorable than a minor groove binding mode. researchgate.netmdpi.com The intercalative binding is primarily mediated by the imidazole ring, phenyl group, and tertiary amine of the dye molecule, with hydrogen bonds and hydrophobic pi-pi stacking contacts playing a significant role. researchgate.netmdpi.com In contrast, the minor groove binding is dominated by the azo and imidazole rings. mdpi.com These computational findings are consistent with in vitro experiments on human liver cancer cells (HepG2), where this compound was observed to significantly increase DNA fragmentation and micronucleus formation. mdpi.com The clastogenic (chromosome-damaging) effects are thought to be at least partially attributable to the dye's azo group. mdpi.com

Table 1: In Silico DNA Binding Affinity of this compound

Binding Mode Binding Affinity (ΔG°) Key Interacting Groups Dominant Forces
Intercalative (Threading) -6.94 kcal/mol Imidazole ring, Phenyl, Tertiary Amine Hydrogen Bonds, Hydrophobic pi-pi Stacking
Minor Groove -6.35 kcal/mol Azo and Imidazole Rings Hydrogen Bonds

Data sourced from computational docking studies. researchgate.netmdpi.com

Influence on Xenobiotic Metabolism (e.g., Cytochrome P450 Enzymes)

This compound is known to interact with enzymes involved in the metabolism of foreign compounds (xenobiotics). Specifically, it has been shown to interact with cytochrome P450 (CYP450) enzymes, which could potentially alter the metabolism of other substances within a biological system. smolecule.com The metabolism of azo dyes is a critical factor in their toxicity. The characteristic azo bond can be cleaved by enzymes such as cytochrome P450 reductase, a process that can occur in the liver, skin, and by intestinal microflora. cir-safety.org This metabolic cleavage is significant because it releases aromatic amines. cir-safety.orgnih.gov The Scientific Committee on Consumer Safety (SCCS) has noted that this compound is metabolized rapidly upon absorption, leading to the formation of these aromatic amines, which can be highly reactive electrophiles that bind to DNA. researchgate.net The use of a liver S9 fraction in toxicological assays to provide metabolic activation further underscores the importance of metabolism in mediating the genotoxicity of this dye. europa.eu

Comparative Toxicological Profiles with Related Azo Dyes

When compared to other dyes, this compound exhibits a distinct toxicological profile. In a comparative study using the microcrustacean Daphnia magna, the synthetic azo dye this compound was found to be approximately 100 times more toxic than the natural dye erythrostominone. nih.gov Both dyes reduced the population's intrinsic rate of increase, but this compound also notably increased the organism's respiration rates. nih.gov

In terms of genotoxicity, this compound's activity is similar to that of other azo dyes. For instance, this compound, along with Amido Black 10B and Basic Brown 17, was shown to be mutagenic in Salmonella typhimurium and to induce primary DNA damage. mdpi.com The primary toxicological concern for many azo compounds, including this compound, is the potential for carcinogenic effects following the metabolic release of certain aromatic amines. industrialchemicals.gov.aunih.gov This is a well-established mechanism for the carcinogenicity of azo dyes. industrialchemicals.gov.au While some water-insoluble azo pigments are considered less bioavailable, there is still potential for them to form these hazardous breakdown products. industrialchemicals.gov.au

Advanced In Vitro Model Systems in Toxicology (e.g., 3D Epidermis Models)

Advanced in vitro models, such as three-dimensional (3D) skin equivalents, have been instrumental in evaluating the toxicity of this compound. Researchers have successfully used reconstructed 3D artificial epidermis models developed from immortalized human keratinocytes (HaCaT cells) to study the dye's effects. researchgate.netnih.gov In these models, exposure to this compound led to observable cell injury, apoptosis (programmed cell death) characterized by fragmented nuclei, and increased production of reactive oxygen species (ROS). nih.gov

A direct comparison between a 3D Equivalent Human Epidermis (EHE) model and a traditional 2D monolayer cell culture revealed differences in cellular response to the dye. nih.gov While this compound induced apoptosis and DNA breaks in both systems, these effects were reportedly more pronounced in the monolayer culture. nih.gov This finding highlights that cells in a 3D environment, which may better mimic the conditions in human tissue, can react differently to chemical stressors than cells in a 2D culture. nih.gov These advanced models provide strong evidence that exposure to this compound poses a potential risk to human health. nih.gov

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 91845610
Keratin N/A (Family of proteins)
Deoxyribonucleic acid (DNA) N/A (Biopolymer)
Ribonucleic acid (RNA) N/A (Biopolymer)
Cytochrome P450 N/A (Superfamily of enzymes)
Erythrostominone 54677765
Basic Brown 17 71369
Amido Black 10B 9568731
Pigment Red 22 11475949
p21 (protein) 10189
p53 (protein) 10190

Analytical and Detection Methodologies for Basic Red 51

Spectroscopic Techniques in Characterization and Quantification

Spectroscopic methods are fundamental in the analysis of Basic Red 51, providing insights into its chemical structure and enabling its quantification in various matrices. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectroscopy Applications

UV-Visible spectroscopy is a key technique for the quantification and characterization of this compound. The distinct chromophore of the dye, attributed to the azo group within its structure, absorbs light in the visible region, resulting in its characteristic red color. evitachem.com

The maximum absorbance wavelength (λmax) for this compound is consistently reported to be around 523 nm to 530 nm, which is instrumental in confirming the integrity of the chromophore. This property allows for the quantitative determination of the dye's concentration in solutions. For instance, a linear range for quantification has been established between 0.1 and 50 μg/mL. The purity of this compound can also be assessed using UV-Vis spectroscopy, as demonstrated in studies where the purity was determined to be 97.9%. europa.eu This technique is also used to monitor the removal of the dye from solutions, such as in adsorption studies. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural analysis of this compound by identifying its characteristic functional groups. evitachem.com The technique has been used to confirm the molecular integrity of the compound. evitachem.com

In studies investigating the degradation of this compound, FTIR analysis has been employed to characterize the functional groups of materials used in the degradation process, such as zinc oxide nanoparticles (ZnO NPs). uthm.edu.myuthm.edu.my The analysis revealed the presence of functional groups like –C–O, =C–H, C=C, –C–O–C, and O-H on the surface of ZnO NPs that contribute to the removal of the dye. uthm.edu.myuthm.edu.my

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules like this compound. While specific ¹H NMR and ¹³C NMR data for this compound are not extensively detailed in the provided search results, its application in dye characterization is well-established. bohrium.com NMR provides information on the chemical environment of specific nuclei, allowing for the confirmation of the molecular structure. libretexts.org For complex molecules, two-dimensional (2D) NMR techniques can be employed for complete structural assignment. libretexts.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the determination of this compound. researchgate.netcabidigitallibrary.org This technique allows for the separation, identification, and quantification of the dye in various samples, including commercial hair dye formulations and environmental water samples. researchgate.netcabidigitallibrary.org

A common approach involves using a C18 reverse-phase column. The mobile phase often consists of a mixture of acetonitrile (B52724) and water. For instance, a mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid has been used, with detection at 523 nm, resulting in a retention time of approximately 8.2 minutes. The DAD detector allows for the simultaneous acquisition of UV-visible spectra, which aids in the identification of the dye by comparing the spectrum of the detected peak with that of a reference standard. d-nb.info HPLC-DAD methods have been validated for accuracy and precision and are considered reliable for routine analysis. d-nb.inforesearchgate.net

Mass Spectrometry for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS) is an indispensable tool for the precise molecular identification of this compound and for the analysis of its degradation products. Electrospray ionization (ESI) is a commonly used ion source for this purpose. fda.gov.tw

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions in the gas phase. nih.gov The process involves the transfer of ions from a solution into the gaseous phase through the application of electrical energy, making it highly suitable for the analysis of polar molecules such as dyes. nih.gov In ESI, a sample solution is passed through a highly charged capillary, generating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected from the droplet surface into the gas phase, where they are guided into a mass analyzer for detection. nih.gov

For complex mixtures, ESI-MS is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). nih.gov This combination, known as LC-ESI-MS or LC-MS/MS when using tandem mass spectrometry, allows for the separation of individual components in a sample before they are introduced into the mass spectrometer for identification and quantification. nih.gov

A specific method for the determination of 31 hair dyes, including this compound, in cosmetics utilizes liquid chromatography/tandem mass spectrometry (LC-MS/MS) with an ESI source. fda.gov.tw This method demonstrates the applicability of ESI-MS for the routine analysis of this compound in commercial products. fda.gov.tw

Table 1: Example LC-MS/MS Operating Conditions for Hair Dye Analysis fda.gov.tw This table is an illustrative example of a method applicable to this compound and other dyes.

Parameter Setting
Ion Source Electrospray Ionization (ESI)
Column CORTECS UPLC C18+, 1.6 μm, 2.1 mm i.d. × 10 cm
Mobile Phase Gradient of Solvent A (Ammonium formate (B1220265) in water, pH 3.5) and Solvent B (Methanol/Acetonitrile 1:1)
Flow Rate 0.3 mL/min
Capillary Voltage 2.85 KV
Ion Source Temp. 150°C
Desolvation Temp. 500°C

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Electrochemical Sensing and Voltammetric Approaches

Electrochemical sensing offers a simple, rapid, and cost-effective alternative for the determination of dyes like this compound. researchgate.net These methods are based on the principle of applying an electrical potential to an electrode and measuring the resulting current from the electron transfer between the electrode and the target analyte. The measured current is directly proportional to the concentration of the analyte, enabling quantitative analysis.

Square Wave Voltammetry (SWV) is an advanced electrochemical technique known for its high sensitivity and excellent resolution, which helps to discriminate between the analytical signal and background currents. youtube.com The technique's utility for detecting this compound has been significantly enhanced through the use of chemically modified electrodes. researchgate.net

A notable method involves a graphite-epoxy magnetic composite electrode (GEMCE) modified with carboxyl-functionalized magnetic nanoparticles (CFMNs). researchgate.net This modification facilitates the pre-concentration of the dye on the electrode surface, thereby increasing the sensitivity of the measurement. researchgate.net The pre-concentration is achieved through a strong ionic interaction between the positively charged imidazole (B134444) group of the this compound molecule and the negatively charged carboxyl groups on the modified nanoparticles. researchgate.netcabidigitallibrary.org

The electrochemical determination is based on the oxidation of the tertiary amine group in the this compound structure, which produces a distinct and well-defined peak in the square wave voltammogram at a potential of +0.89 V (versus an Ag/AgCl reference electrode). researchgate.netcabidigitallibrary.org

Method Validation and Performance Parameters (e.g., Detection Limits, Quantification Limits, Reproducibility)

Method validation is the process used to confirm that an analytical procedure is suitable for its intended purpose. slideshare.net It involves evaluating specific performance parameters to ensure the reliability and accuracy of the results.

Key validation parameters include:

Detection Limit (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. researchgate.net

Quantification Limit (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. researchgate.net

Reproducibility: A measure of the precision of a method when tested under varied conditions. This can include inter-laboratory studies (between different labs) or intermediate precision studies within a single lab (e.g., different analysts, different equipment, or on different days). researchgate.net

For the SWV method using the modified electrode described above, specific performance parameters have been established. The method was found to be linear over a concentration range of 1.50 × 10⁻⁶ mol L⁻¹ to 5.50 × 10⁻⁵ mol L⁻¹. researchgate.net Its performance was successfully validated by comparison with an HPLC method coupled to a diode array detector (HPLC-DAD). researchgate.netcabidigitallibrary.org

Table 2: Performance Parameters for the SWV-based Detection of this compound researchgate.net

Parameter Value (mol L⁻¹)
Linear Range 1.50 x 10⁻⁶ to 5.50 x 10⁻⁵
Limit of Detection (LOD) 1.19 x 10⁻⁷

| Limit of Quantification (LOQ) | 3.97 x 10⁻⁷ |

Environmental Fate and Remediation of Basic Red 51

Adsorption Mechanisms and Material Development for Removal

Adsorption has emerged as a promising technique for the removal of Basic Red 51 from aqueous solutions due to its efficiency and cost-effectiveness. This section delves into the kinetics and equilibrium of the adsorption process, as well as the development of novel adsorbent materials.

The study of adsorption kinetics and isotherms is crucial for understanding the mechanism of dye removal and for designing efficient treatment systems. The adsorption of this compound onto various materials has been found to follow different kinetic and isotherm models, providing insights into the nature of the interaction between the dye and the adsorbent.

Research on the adsorption of this compound onto montmorillonite-alginate gel beads revealed that the process is best described by the pseudo-second-order kinetic model. researchgate.nettci-thaijo.org This suggests that the rate-limiting step is likely chemisorption, involving the sharing or exchange of electrons between the adsorbent and the dye. The equilibrium data for this system was found to fit the Freundlich isotherm model well. researchgate.nettci-thaijo.org The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. mdpi.com This indicates that the surface of the montmorillonite-alginate beads is not uniform and that the adsorption energy varies with the extent of surface coverage.

Similarly, a study on the adsorption of Basic Yellow 51, a related cationic dye, onto rice husk and burned rice husk also found that the pseudo-second-order kinetic model provided the best fit for the experimental data. dergipark.org.tr The equilibrium data for this system was analyzed using both the Langmuir and Freundlich isotherm models. dergipark.org.tr The Langmuir model assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites, while the Freundlich model, as mentioned, applies to heterogeneous surfaces. mdpi.com The applicability of both models suggests a complex adsorption mechanism that may involve both monolayer and multilayer adsorption.

The table below summarizes the key findings from these studies:

Adsorbent MaterialAdsorbateBest Fit Kinetic ModelBest Fit Isotherm ModelReference
Montmorillonite-Alginate Gel BeadsThis compoundPseudo-second-orderFreundlich researchgate.nettci-thaijo.org
Rice Husk and Burned Rice HuskBasic Yellow 51Pseudo-second-orderLangmuir and Freundlich dergipark.org.tr

The quest for more efficient and sustainable adsorbent materials has led to the development of several novel materials for the removal of this compound. These materials often utilize natural polymers, clays, and nanomaterials to enhance adsorption capacity and facilitate separation.

Montmorillonite-Alginate Gel Beads: A study focused on the synthesis of sodium alginate gel beads mixed with montmorillonite (B579905) clay for the adsorption of this compound. researchgate.nettci-thaijo.org The research found that a specific formulation of these beads achieved a removal efficiency of 97.05%. researchgate.nettci-thaijo.org The adsorption process was influenced by factors such as gel bead dosage, adsorption time, initial pH, and the initial concentration of the dye. researchgate.nettci-thaijo.org The use of montmorillonite, a type of clay mineral, in combination with alginate, a natural polysaccharide, creates a porous and functionalized adsorbent. The nitrogen adsorption-desorption isotherms of these beads were classified as type IV, indicating a degree of mesoporosity, which is favorable for the adsorption of dye molecules. researchgate.nettci-thaijo.org

Magnetic Nanoparticles: Magnetic nanoparticles have gained attention as adsorbents due to their high surface area and the ease of separation from treated water using a magnetic field. nih.govnanochemres.org Research has demonstrated the use of carboxyl-functionalized magnetic nanoparticles for the pre-concentration and determination of this compound. researchgate.netcabidigitallibrary.org The strong interaction between the charged imidazole (B134444) group in the this compound molecule and the carboxyl group on the magnetic nanoparticles facilitates this process. researchgate.net Another approach involves modifying magnetic nanoparticles with surfactants, such as cetyltrimethylammonium bromide (CTAB), to enhance the removal of disperse dyes. nanochemres.org This surface modification can improve the adsorption capacity for certain types of dyes.

Adsorption Kinetics and Isotherms (e.g., Freundlich Model)

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are another set of effective methods for the degradation of persistent organic pollutants like this compound. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can break down the complex dye molecule into simpler and less harmful substances.

Photocatalysis involves the use of a semiconductor catalyst, such as zinc oxide (ZnO) nanoparticles, which upon irradiation with light of suitable wavelength, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which in turn degrade the dye.

Studies have shown that green synthesized zinc oxide nanoparticles are effective in the photocatalytic degradation of this compound. researchgate.netresearchgate.net In one study, a maximum degradation of 98.40% and a chemical oxygen demand (COD) removal of 98.08% were achieved under optimized conditions of 150 mg of ZnO NPs, a pH of 3, and an initial this compound concentration of 5 ppm. researchgate.netresearchgate.net The photocatalytic degradation of this compound was found to follow pseudo-first-order kinetics. researchgate.net The reusability of the ZnO nanoparticles was also high, with a 95.73% efficiency after multiple cycles, making it a potentially sustainable treatment method. researchgate.netresearchgate.net

The table below presents the apparent rate constants for the solar photocatalytic degradation of this compound at different initial concentrations:

Initial BR51 Concentration (ppm)Apparent Rate Constant (k_app) (min⁻¹)Reference
50.3798 researchgate.net
100.6066 researchgate.net
150.2747 researchgate.net
200.1307 researchgate.net

Sonocatalytic degradation is an AOP that utilizes ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. The collapse of these bubbles generates localized hot spots with high temperatures and pressures, leading to the formation of reactive radicals that can degrade pollutants.

While specific studies on the sonocatalytic degradation of this compound are not as prevalent as those on photocatalysis, research on other basic dyes, such as Basic Red-2, has demonstrated the effectiveness of this method. aimspress.com The degradation efficiency is influenced by parameters such as the initial dye concentration, catalyst dose, and pH. aimspress.com The combination of sonolysis with a catalyst, known as sonocatalysis, can enhance the degradation rate. aimspress.com Furthermore, the integration of ultrasound with photocatalysis, termed sonophotocatalysis, has been shown to have a synergistic effect on the degradation of various dyes. deswater.comacs.org

The synthesis of this compound involves a diazotization and coupling process, resulting in a cationic azo compound. The degradation of azo dyes often proceeds through the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. researchgate.net This initial step leads to the formation of smaller aromatic amines and other intermediates. These intermediates can then undergo further oxidation and fragmentation into smaller, less complex molecules.

For this compound, oxidation can lead to various oxidation products, while reduction can produce corresponding amine derivatives. evitachem.com The identification of these degradation products is typically carried out using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). aimspress.com By analyzing the mass-to-charge ratio of the fragments, researchers can propose a degradation pathway. For instance, in the photocatalytic degradation of other azo dyes, the cleavage of the azo bond is a common initial step, followed by the oxidation of the resulting aromatic rings. researchgate.net

Sonocatalytic Degradation

Biodegradation Pathways and Microbial Decolorization

The release of synthetic dyes like this compound into aquatic ecosystems is a significant environmental concern. Biodegradation offers a cost-effective and environmentally sound alternative to conventional physicochemical treatment methods for the remediation of dye-contaminated wastewater. This process utilizes the metabolic capabilities of various microorganisms to break down the complex dye molecules into simpler, less toxic compounds. The microbial decolorization of this compound, an azo dye, is primarily achieved through the cleavage of its characteristic azo bond (-N=N-), which is responsible for its color.

Anaerobic and Aerobic Biotransformation Mechanisms

The complete biotransformation of this compound, like other azo dyes, is widely understood to occur via a sequential two-step process involving both anaerobic and aerobic conditions. mdpi.comresearchgate.netomicsonline.orgcetesb.sp.gov.br

The initial and critical step is the anaerobic reduction of the dye molecule. Under anaerobic (oxygen-deficient) conditions, the strong electron-withdrawing nature of the azo group, which renders the molecule resistant to attack by aerobic oxygenases, makes it susceptible to reductive cleavage. mdpi.comfrontiersin.org This reductive process breaks the -N=N- bond, leading to the decolorization of the effluent and the formation of smaller, colorless, and potentially hazardous aromatic amines. frontiersin.orgbiorxiv.org These aromatic amines are generally stable and not readily degraded further under anaerobic conditions. frontiersin.org

Therefore, a subsequent aerobic stage is essential for the complete mineralization of these intermediate aromatic amines. omicsonline.orgcetesb.sp.gov.br In the presence of oxygen, different microbial enzymatic systems can cleave the aromatic rings of these amines, ultimately converting them into simpler, non-toxic end-products such as carbon dioxide, water, and inorganic ions. omicsonline.org The efficacy of this sequential anaerobic-aerobic treatment strategy has been demonstrated in various bioreactor systems for the remediation of wastewaters containing different azo dyes, including other red dyes. whiterose.ac.ukresearchgate.net

Microbial Strains and Associated Enzyme Systems (e.g., Nitroreductase)

A diverse range of microorganisms, including fungi and bacteria, have demonstrated the ability to decolorize and degrade azo dyes.

Fungal Degradation: White-rot fungi, such as Phanerochaete chrysosporium , are particularly effective in degrading complex aromatic pollutants. nih.govresearchgate.netasm.orgoup.com These fungi secrete a powerful, non-specific extracellular lignin-degrading enzyme system. The primary enzymes involved are lignin peroxidase (LiP) and manganese peroxidase (MnP) , which generate highly reactive free radicals that can oxidatively cleave the aromatic structures of azo dyes. nih.govoup.commdpi.com

Bacterial Degradation: Various bacterial genera have been identified as potent azo dye degraders. These include species of Bacillus (e.g., B. subtilis, B. cereus), Pseudomonas , and the photosynthetic bacterium Rhodopseudomonas palustris . researchgate.netal-edu.comgoogle.com Bacteria primarily employ a reductive mechanism for the initial decolorization step.

The key enzymes involved in the bacterial degradation of azo dyes include:

Azoreductases: These are intracellular or extracellular enzymes that are considered the principal catalysts for the reductive cleavage of the azo bond in bacteria. mdpi.com They are typically flavin-dependent or flavin-independent enzymes that transfer electrons from donors like NADH or NADPH to the azo dye, breaking the bond and causing decolorization. researchgate.net The gene for azoreductase has been identified in bacteria such as Bacillus subtilis. google.com

Nitroreductases: Research has shown that bacterial nitroreductases, particularly oxygen-insensitive Type I nitroreductases like NfsA and NfsB found in Escherichia coli, also function as efficient azo reductases. These flavoenzymes catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds but are also capable of reducing the azo linkage in dyes. researchgate.net Studies have identified enzymes in bacteria that possess both azoreductase and nitroreductase activity, confirming the role of this enzyme class in the biotransformation of azo dyes. nih.gov

The following table provides a summary of microbial strains and their enzyme systems involved in the degradation of azo dyes.

Microbial StrainEnzyme SystemRole in Degradation
Phanerochaete chrysosporiumLignin Peroxidase (LiP), Manganese Peroxidase (MnP)Oxidative cleavage of aromatic rings
Bacillus subtilisAzoreductase, NitroreductaseReductive cleavage of the azo bond
Escherichia coliNitroreductases (NfsA, NfsB)Reductive cleavage of the azo bond
Rhodopseudomonas palustrisNot specified, but effective in anaerobic degradationComplete degradation and mineralization of azo dyes

Environmental Monitoring and Detection in Aqueous Effluents

Effective monitoring and detection of this compound in aqueous effluents from sources like hairdressing salons and textile industries are crucial for assessing environmental contamination and ensuring the efficacy of remediation processes. Several analytical techniques are employed for this purpose.

Electrochemical Methods: A rapid, simple, and inexpensive electrochemical method has been developed for the determination of this compound. This method utilizes a graphite-epoxy magnetic composite electrode modified with carboxyl-functionalized magnetic nanoparticles. The dye is pre-concentrated on the electrode surface, and its concentration is determined using square wave voltammetry. This technique offers high sensitivity, with a reported limit of detection of 1.19 × 10⁻⁷ mol L⁻¹ in samples from commercial hair dye, hairdressing salon wastewater, and river water.

Chromatographic Techniques: Liquid chromatography is a cornerstone for the analysis of dyes in environmental matrices due to its high resolution and sensitivity.

High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD): This method is often used to validate results from other techniques, such as electrochemical sensors. It separates the compound from a complex mixture, and the DAD provides spectral information, confirming the identity of the dye.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive technique for the detection and quantification of this compound, even at trace levels in complex samples like wastewater. The method involves chromatographic separation followed by mass spectrometric detection using modes like multiple reaction monitoring (MRM), which provides excellent selectivity and low detection limits, making it suitable for wash water analysis.

Spectrophotometry:

UV-Visible (UV-Vis) Spectrophotometry: This technique is widely used to monitor the extent of decolorization during degradation studies. The concentration of this compound in a solution can be quantified by measuring the absorbance at its maximum absorption wavelength (λmax), which is approximately 524 nm. biorxiv.org A decrease in the absorbance at this wavelength over time indicates the breakdown of the dye's chromophore.

The following table summarizes the primary analytical methods for detecting this compound.

Analytical MethodPrincipleApplicationKey Advantages
Electrochemical Sensor Square wave voltammetry on a modified electrodeQuantification in river water and wastewaterRapid, low cost, high sensitivity
HPLC-DAD Chromatographic separation with UV-Vis spectral detectionQuantification and identity confirmationGood selectivity, provides spectral data
LC-MS/MS Chromatographic separation with mass-based detectionTrace-level quantification in complex matricesVery high sensitivity and specificity
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelengthMonitoring decolorization efficiencySimple, fast, cost-effective for color removal tracking

Emerging Research Areas and Future Directions in Basic Red 51 Studies

Theoretical and Computational Studies of Molecular Interactions (e.g., Molecular Docking with DNA)

Computational methods, particularly molecular docking, are proving instrumental in elucidating the interactions between Basic Red 51 and biological macromolecules like DNA. researchgate.netusc.edu These in silico studies offer a theoretical framework to understand the dye's potential genotoxicity by predicting its binding modes and affinities with DNA. researchgate.net

Research has shown that this compound can interact with double-stranded DNA (dsDNA) in two primary ways: intercalation, where the molecule inserts itself between the base pairs of the DNA, and minor groove binding. researchgate.netresearchgate.net One computational molecular docking study found that the intercalative binding mode of this compound with a dsDNA molecule was more favorable than minor groove recognition. researchgate.net The stability of this interaction is attributed to hydrogen bonds and hydrophobic pi-pi stacked contacts. researchgate.net Specifically, the imidazole (B134444) ring, phenyl group, and tertiary amine of this compound appear to be crucial for this intercalative binding. mdpi.com

These computational findings align with in vitro studies that have demonstrated the genotoxic potential of this compound. mdpi.com For instance, in HepG2 cells, the dye has been shown to cause DNA damage, which researchers suggest could be partly due to the azo group in its structure. mdpi.com The ability of molecular docking to predict these interactions provides a valuable tool for understanding the mechanisms behind such experimental observations. researchgate.net

Table 1: Molecular Docking Results for this compound with dsDNA

Binding Mode Binding Free Energy (ΔG°) Key Interacting Groups of this compound
Intercalation (Threading) -6.94 kcal/mol researchgate.net Imidazole ring, phenyl, tertiary amine mdpi.com

Methodologies for Resolving Contradictory Toxicological Findings Across Models

The toxicological profile of this compound has presented some conflicting results across different study models, highlighting the need for standardized methodologies. Variations in experimental conditions, such as the cell lines used (e.g., human keratinocytes vs. hepatocytes), exposure times, and concentration ranges, can lead to different cytotoxicity outcomes. researchgate.net

To address these discrepancies, a more systematic approach to toxicological testing is being advocated. This includes:

Systematic Comparison and Meta-Analysis: Thoroughly documenting variables in experimental design and using statistical methods like ANOVA to identify significant outliers can help in comparing results from different studies. A meta-analysis of multiple independent studies can also provide a more robust assessment of the dye's toxic potential.

Standardized Protocols: The European Commission and other regulatory bodies emphasize the need for internationally and scientifically approved testing protocols. europa.eu Adhering to guidelines, such as those from the OECD, for assays like genotoxicity and mutagenicity ensures data consistency and reliability. europa.eueuropa.eu

Mechanistic Studies: Investigating the underlying molecular mechanisms, such as the generation of reactive oxygen species (ROS) and effects on mitochondrial membrane potential, can help explain why cytotoxicity might vary between different cell models.

Advanced Analytical Techniques: The use of sophisticated analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is crucial for accurately quantifying the dye and its potential breakdown products in biological and environmental samples. eprajournals.comnatboard.edu.in These techniques help in understanding the compound's stability and metabolic fate, which are key to interpreting toxicological data. eprajournals.com

By implementing these methodologies, researchers can work towards a more unified understanding of the toxicological risks associated with this compound.

Design and Synthesis of Safer Analogues and Derivatives with Reduced Biological Impact

A significant area of emerging research focuses on the design and synthesis of safer alternatives to this compound. The goal is to create new dye molecules that retain the desired coloring properties but exhibit reduced biological and environmental toxicity. This involves modifying the chemical structure of the parent compound to mitigate its adverse effects.

One approach involves altering the functional groups responsible for toxicity. For example, since the azo bond in this compound can be cleaved to form potentially harmful aromatic amines, researchers are exploring the synthesis of non-azo-based dyes. Another strategy is to introduce modifications that enhance the molecule's biodegradability, reducing its persistence in the environment.

The development of safer analogues often involves a combination of synthetic chemistry and computational modeling. tandfonline.com By predicting the toxicological properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates. This approach has been successfully applied in the development of inhibitors for other biological targets and holds promise for creating safer hair dyes. researchgate.net

Furthermore, exploring natural dyes as alternatives is another avenue of research. researchgate.net While some natural dyes also exhibit toxicity, they may offer a starting point for developing less harmful colorants. researchgate.net

Exploration of Novel Applications in Scientific Research (Beyond Traditional Dye Uses)

While primarily known as a hair dye, the chemical properties of this compound lend it to other potential applications in scientific research. Its cationic nature and ability to interact with biological molecules open up possibilities beyond its traditional use.

Some potential research applications include:

Cellular Staining and Visualization: The ability of this compound to bind to cellular components could be harnessed for staining and visualizing specific structures or processes under a microscope.

Indicator in Chemical Reactions: Its colorimetric properties make it a potential indicator for titrations and other chemical assays where a color change signifies a reaction's endpoint.

Studying Drug-Protein Interactions: The interaction of this compound with proteins like serum albumin can be used as a model system to study the binding of other small molecules to proteins. mdpi.com This can provide insights into the pharmacokinetics and pharmacodynamics of drugs.

Investigating Cytotoxicity Mechanisms: The observed cytotoxic effects of this compound on various cell lines, including the induction of apoptosis and oxidative stress, make it a tool for studying these fundamental cellular processes. nih.gov

These potential applications are still in the exploratory phase, but they highlight the potential for this compound to be repurposed as a valuable tool in various scientific disciplines.

Comprehensive Environmental Impact Assessment and Ecotoxicology Studies in Diverse Ecosystems

The environmental fate and ecotoxicological effects of this compound are a growing area of concern and research. ewg.orgresearchgate.net As a cationic dye, it has the potential to bioaccumulate in aquatic systems. Its presence in wastewater from hairdressing salons and textile industries necessitates a thorough understanding of its impact on various ecosystems. researchgate.netresearchgate.net

Recent studies have begun to investigate the toxicity of this compound to aquatic organisms. For example, research on the microcrustacean Daphnia magna, a standard model organism in ecotoxicology, has shown that this compound is acutely toxic and can negatively affect reproduction and respiration rates. researchgate.net

A comprehensive environmental impact assessment for this compound would involve:

Fate and Transport Studies: Investigating how the dye moves and persists in different environmental compartments, including water, soil, and sediment. aksci.com

Biodegradation Studies: Determining the extent to which the dye is broken down by microorganisms and identifying the resulting degradation products.

Toxicity Testing in a Range of Organisms: Assessing the effects of the dye on a variety of organisms representing different trophic levels, from algae and invertebrates to fish. mdpi.comoapen.orgwur.nl

Chronic Exposure Studies: Evaluating the long-term effects of low-level exposure to the dye on organism health and ecosystem function.

The results of these studies are crucial for developing effective wastewater treatment methods and for establishing environmental quality standards to protect aquatic life. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.